molecular formula C20H28O2 B1262302 Totarolone

Totarolone

Cat. No. B1262302
M. Wt: 300.4 g/mol
InChI Key: AOHUEFCBXPOOLQ-OXJNMPFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Totarolone is a natural product found in Apis mellifera, Juniperus chinensis, and other organisms with data available.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis Techniques : Totarolone and related totarane diterpenes like totarol and totaradiol have been synthesized using a diastereoselective epoxide/alkene/arene bicyclization method. This synthesis technique is crucial for preparing derivatives that exhibit inhibition of the bacterial cell division protein FtsZ (Kim & Shaw, 2010).

  • Antimicrobial Activity : Totarolone has shown promising results in the field of antimicrobial research. Totarol, a closely related compound, inhibits the proliferation of pathogenic Gram-positive bacteria, including Staphylococcus aureus, by targeting the bacterial cell division machinery (Smith et al., 2007). Another study demonstrated that totarol interferes with the assembly dynamics of FtsZ, a key protein in bacterial cytokinesis (Jaiswal et al., 2007).

  • Enhancing Antibiotic Potency : Research has shown that totarol can potentiate the effect of antibiotics like methicillin against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use as a complementary agent in treating antibiotic-resistant infections (Nicolson et al., 1999).

Neuroprotective and Anticancer Applications

  • Neuroprotection : Totarol has been found to prevent neuronal injury in vitro and ameliorate brain ischemic stroke. It activates pathways like Akt and HO-1, reducing oxidative stress, which could be crucial in neuroprotective therapies (Gao et al., 2015).

  • Antitumor Activity : In cancer research, totarol has demonstrated selective antitumor activity in human gastric carcinoma cells by inducing apoptosis, disrupting the cell cycle, and suppressing cancer cell migration (Xu et al., 2019).

Nanoparticle Research

  • Nanoparticle Applications : Studies involving whey protein-totarol nanoparticles have shown that ultrasound treatment can enhance the physiochemical properties and antimicrobial activities of these nanoparticles. Such advancements are significant in developing effective antimicrobial agents (Ma et al., 2017).

properties

Product Name

Totarolone

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(4aS,10aR)-7-hydroxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one

InChI

InChI=1S/C20H28O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16,21H,6,9-11H2,1-5H3/t16-,20+/m0/s1

InChI Key

AOHUEFCBXPOOLQ-OXJNMPFZSA-N

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)O

SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)O

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)O

synonyms

totarolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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